molecular formula C17H22N2O2 B4535664 N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4535664
M. Wt: 286.37 g/mol
InChI Key: YKDDPESEEZOROS-UHFFFAOYSA-N
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Description

N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a phenyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole.

    Addition of the Butan-2-yl Group: This step can be carried out using a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with a butan-2-yl halide in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the oxazole ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl group or the oxazole ring using reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nucleophiles (NH₃, R-SH)

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

    Reduction: Formation of alcohols, amines, or reduced oxazole derivatives

    Substitution: Formation of substituted phenyl or oxazole derivatives

Scientific Research Applications

N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[4-(BUTAN-2-YL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Butylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a different alkyl group.

    N-(4-Isopropylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with an isopropyl group instead of a butan-2-yl group.

    N-(4-Methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a methyl group instead of a butan-2-yl group.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-11(3)13-7-9-14(10-8-13)18-17(20)16-12(4)21-19-15(16)6-2/h7-11H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDDPESEEZOROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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